molecular formula C23H23N5O8S B12325891 Cefoperazone sodium impurity A

Cefoperazone sodium impurity A

Cat. No.: B12325891
M. Wt: 529.5 g/mol
InChI Key: RFNBMKDSMYYHTH-UHFFFAOYSA-N
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Description

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is a chemical compound with the molecular formula C23H23N5O8S and a molecular weight of 529.53 g/mol . It is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. This compound is primarily used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone, which can be used for further research and development in pharmaceutical applications .

Scientific Research Applications

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone include other cephalosporin derivatives such as:

Uniqueness

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can enhance its stability, spectrum of activity, and resistance to bacterial enzymes compared to other cephalosporins .

Properties

Molecular Formula

C23H23N5O8S

Molecular Weight

529.5 g/mol

IUPAC Name

N-[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

InChI

InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)

InChI Key

RFNBMKDSMYYHTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4

Origin of Product

United States

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